

3-Hydroxyphthalic Acid: A Technical Guide to Its Discovery and Natural Occurrence

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Compound of Interest

Compound Name: 3-Hydroxyphthalic acid

Cat. No.: B1346561

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Introduction

3-Hydroxyphthalic acid, a derivative of phthalic acid, is a molecule of interest due to its structural similarity to other biologically active hydroxybenzoic acids. While its own biological activities are not as extensively studied as some of its isomers, its natural occurrence as a fungal metabolite has prompted further investigation into its biosynthesis and potential ecological roles. This technical guide provides a comprehensive overview of the current knowledge regarding the discovery and natural sources of **3-Hydroxyphthalic acid**, with a focus on its identification from microbial origins.

Discovery and Natural Occurrence

The primary documented natural source of **3-Hydroxyphthalic acid** is the filamentous fungus *Penicillium solitum*.^[1] This species of *Penicillium* is known for producing a diverse array of secondary metabolites.^{[2][3][4]} While the initial discovery and formal reporting of **3-Hydroxyphthalic acid** from *P. solitum* are not extensively detailed in readily available literature, its presence as a metabolite of this fungus is cataloged in chemical databases.

The biosynthesis of hydroxybenzoic acids in microorganisms often involves the modification of aromatic amino acid precursors or the cyclization of polyketide chains. The specific biosynthetic pathway for **3-Hydroxyphthalic acid** in *P. solitum* has not yet been fully elucidated. However, a

generalized pathway can be hypothesized, involving the hydroxylation of a phthalic acid precursor.

Quantitative Data

To date, there is a notable absence of quantitative data in the scientific literature regarding the concentration of **3-Hydroxyphthalic acid** in its natural source, *Penicillium solitum*. Further research is required to determine the typical yield of this metabolite from fungal cultures under various growth conditions.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Hydroxyphthalic acid** is presented in the table below.

Property	Value
Molecular Formula	C ₈ H ₆ O ₅
Molecular Weight	182.13 g/mol
IUPAC Name	3-hydroxybenzene-1,2-dicarboxylic acid
CAS Number	601-97-8
Appearance	Solid
Melting Point	163-165 °C

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation and characterization of **3-Hydroxyphthalic acid** from a fungal source like *Penicillium solitum*. These protocols are based on standard methodologies for the study of fungal secondary metabolites.

Fungal Cultivation and Extraction

- **Inoculation and Cultivation:** A pure culture of *Penicillium solitum* is inoculated into a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth. The

culture is incubated for a period of 14-21 days at a controlled temperature (typically 25-28 °C) with or without shaking, to allow for the production of secondary metabolites.

- **Extraction:** After the incubation period, the fungal biomass is separated from the culture broth by filtration. The culture filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate. The organic solvent is added to the filtrate in a separatory funnel, shaken vigorously, and the layers are allowed to separate. The organic layer, containing the secondary metabolites, is collected. This process is typically repeated three times to ensure complete extraction.
- **Concentration:** The collected organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

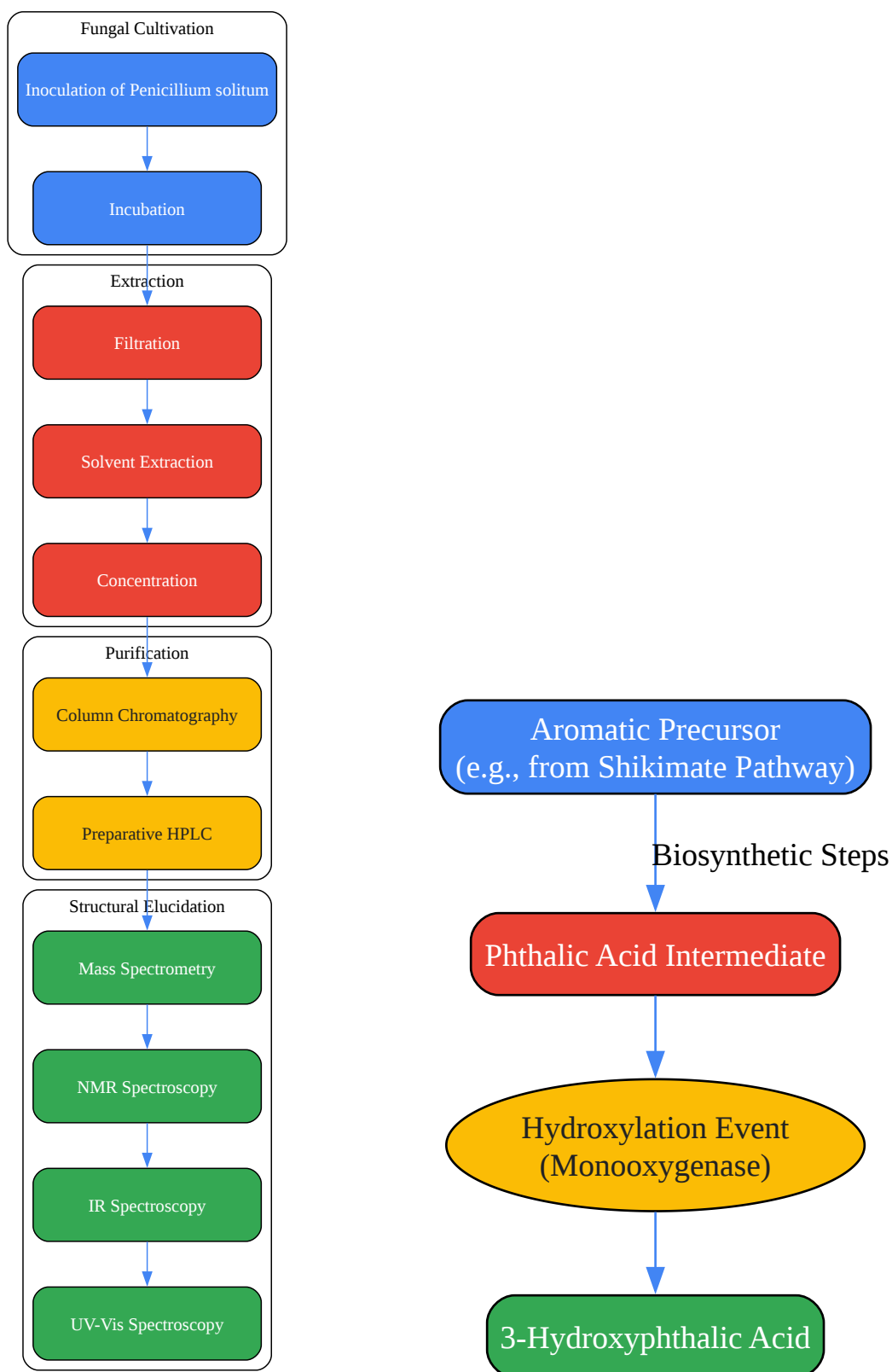
- **Chromatographic Separation:** The crude extract is subjected to column chromatography for fractionation. A silica gel column is commonly used as the stationary phase, and a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient) is used as the mobile phase to elute the compounds based on their polarity.
- **Fraction Analysis:** The eluted fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest. Fractions with similar TLC profiles are pooled together.
- **Further Purification:** Fractions containing the target compound, **3-Hydroxyphthalic acid**, are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain the pure compound.

Structural Elucidation

- **Spectroscopic Analysis:** The structure of the purified compound is elucidated using a combination of spectroscopic methods:
 - **Mass Spectrometry (MS):** To determine the molecular weight and molecular formula.

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^{13}C NMR spectroscopy to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule (e.g., hydroxyl, carboxyl groups).
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule, which can be indicative of the aromatic system.
- Comparison with Standards: The spectroscopic data of the isolated compound are compared with those of an authentic standard of **3-Hydroxyphthalic acid**, if available, or with data reported in the literature to confirm its identity.

Visualizations



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